molecular formula C21H17FN6O3S B2983190 ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863460-19-9

ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No.: B2983190
CAS No.: 863460-19-9
M. Wt: 452.46
InChI Key: JMZSGUMGHGYZBK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H17FN6O3S and its molecular weight is 452.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has shown extensive work on synthesizing novel heterocyclic compounds incorporating thiadiazole, pyrimidine, and triazolo moieties. These compounds have been evaluated for various biological activities, demonstrating the chemical versatility and potential utility of ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate and its derivatives in creating pharmacologically active molecules. For instance, compounds have been synthesized for potential insecticidal activities against pests like the cotton leafworm, showcasing the application of these chemicals in agricultural research (Fadda et al., 2017).

Antimicrobial and Antifungal Activities

Some derivatives have been evaluated for their antimicrobial and antifungal activities. For example, thiophene-based heterocycles showed promising results against certain fungi, indicating potential applications in developing new antimicrobial agents (Mabkhot et al., 2016).

Potential Antiasthma Agents

Compounds related to this compound have been studied for their potential use as antiasthma agents, with some showing activity as mediator release inhibitors in assays related to human basophil histamine release (Medwid et al., 1990).

Molecular Docking and Theoretical Studies

Advanced computational techniques, such as molecular docking and DFT/B3LYP calculations, have been employed to study the interactions of these compounds with biological targets, exploring their potential in cancer treatment and other therapeutic areas. For instance, molecular docking analyses suggest that certain derivatives could be good inhibitors for cancer treatment due to their ability to adhere to the active sites of proteins (Sert et al., 2020).

Tuberculostatic Activity

Research into structural analogs has also explored their potential tuberculostatic activity, with some compounds showing promise as antituberculous agents. This suggests applications in addressing tuberculosis, a major global health challenge (Titova et al., 2019).

Properties

IUPAC Name

ethyl 2-[[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3S/c1-2-31-21(30)15-5-3-4-6-16(15)25-17(29)11-32-20-18-19(23-12-24-20)28(27-26-18)14-9-7-13(22)8-10-14/h3-10,12H,2,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZSGUMGHGYZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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